Nelezaprine
Description
Nelezaprine is a skeletal muscle relaxant with the molecular formula C₁₈H₂₁ClN₂ (as the free base) and C₁₈H₂₁ClN₂·C₄H₄O₄ in its maleate salt form . It is chemically designated as 3-(9-chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepine-11-ylidene)-N,N-dimethyl-1-propanamine butenedioate . This compound maleate is classified under the Harmonized System (HS) code 29339930 and Standard International Trade Classification (SITC) 51577, regulated by the US FDA as an active ingredient . While pre-clinical studies and early clinical trials categorized it as "Investigational" , its exact mechanism of action remains unspecified in available literature.
Properties
CAS No. |
69624-60-8 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(3E)-3-(9-chloro-5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2/c1-20(2)10-3-5-16-17-13-15(19)8-7-14(17)9-12-21-11-4-6-18(16)21/h4-8,11,13H,3,9-10,12H2,1-2H3/b16-5+ |
InChI Key |
HOVKCSFHZRYZBX-FZSIALSZSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CN2CCC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl |
Synonyms |
3-(9-chloro-6,11-dihydro-5H-pyrrolo(2,1-B)(3)benzazepin-11-ylidene)-N,N-dimethyl-1-propanamine 3-CDPBDP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NELEZAPRINE involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions: NELEZAPRINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Scientific Research Applications
NELEZAPRINE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other compounds. In biology and medicine, this compound is studied for its potential therapeutic effects and mechanisms of action. In industry, it is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of NELEZAPRINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, and signal transduction. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications of this compound .
Comparison with Similar Compounds
Structural and Pharmacological Classification
Nelezaprine belongs to the benzazepine class, sharing structural motifs with other neuromuscular agents. Below is a comparative analysis with muscle relaxants of similar indications or chemical classes:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Structural Diversity: this compound’s benzazepine core distinguishes it from oxazolidinones (Mephenoxalone) and aminosteroids (Dacuronium). Its hybrid structure may confer unique binding properties, though mechanistic data are lacking .
Mechanistic Contrasts : Unlike Dacuronium, which directly antagonizes nicotinic acetylcholine receptors (nAChRs) , this compound’s action is uncharacterized but may involve central nervous system (CNS) pathways due to structural similarities to benzazepine-derived psychotropics (e.g., Nemonapride) .
Clinical Status: this compound and Dacuronium remain investigational, whereas Mephenoxalone and Orphenadrine are widely used clinically .
Pharmacokinetic and Efficacy Data
Limited comparative efficacy studies exist, but available data highlight differences:
Table 2: Pre-Clinical and Clinical Findings
Insights:
- This compound: No direct potency comparisons or pharmacokinetic profiles are documented, underscoring gaps in its development .
- Dacuronium : Despite rapid onset in animal models, human trials revealed suboptimal efficacy and slow recovery, limiting its utility .
Regulatory and Trade Classifications
This compound’s regulatory trajectory contrasts with approved agents:
Table 3: Regulatory Status and Trade Data
| Compound | CAS Number | HS Code | Regulatory Authority | Trade Volume (2023) |
|---|---|---|---|---|
| This compound | 69624-60-8 | 29339930 | US FDA (Investigational) | Low |
| Orphenadrine | 83-98-7 | 293399 | US FDA (Approved) | High |
- Orphenadrine : Broad HS categorization aligns with widespread therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
